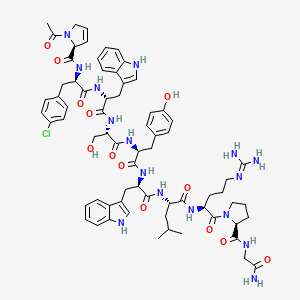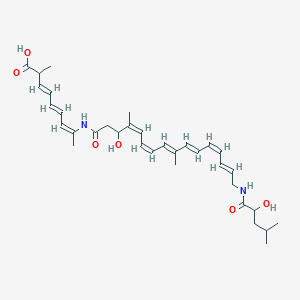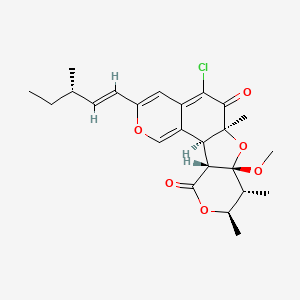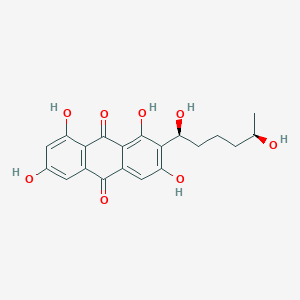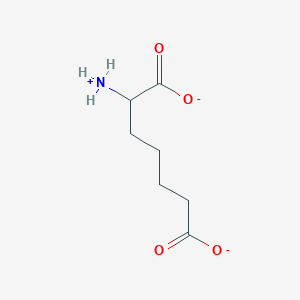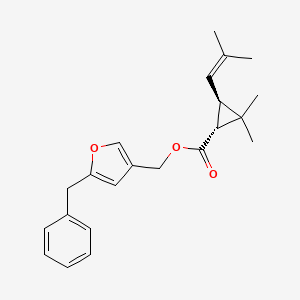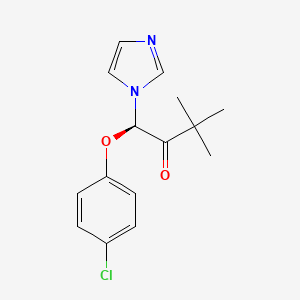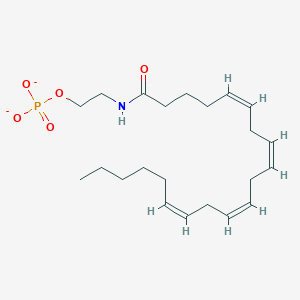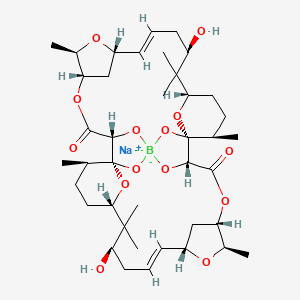
Aplasmomycin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(+)-aplasmomycin is a macrolide antibiotic and a boron oxoanion.
Applications De Recherche Scientifique
1. Inhibition of the Futalosine Pathway
Aplasmomycin, a boron-containing macrodiolide isolated from Streptomyces sp. K15-0223, has been identified as a specific inhibitor of the futalosine pathway. This pathway is a non-canonical method of menaquinone biosynthesis operating in Helicobacter pylori. Boromycin, an analog of aplasmomycin, exhibits similar activity (Shimizu et al., 2018).
2. Synthesis of Tetrahydrofuran Precursor
The synthesis of the Aplasmomycin tetrahydrofuran is a key component in its chemical structure. A highly stereoselective iodocyclisation process is used to create the b-iodotetrahydrofuran 10, which is a precursor to Aplasmomycin. This process involves asymmetric dihydroxylation and Mitsunobu inversion techniques (Bew et al., 2000).
3. Crystal Structure Analysis
The crystal structure determination of specific compounds related to Aplasmomycin has allowed the confirmation of the relative stereochemistry between tetrasubstituted C atoms on the tetrahydrofuran moiety. This understanding is crucial in the synthesis and application of Aplasmomycin and its precursors (Bew et al., 2001).
4. Macrolide Ionophores Synthesis
The synthesis of macrodiolide ionophores like aplasmomycin A and boromycin involves complex chemical processes such as alkylation, regio- and stereoselective cyclization, and Mukaiyama macrolactonization. These methods are essential for creating these complex chemical structures (Avery et al., 2014).
Propriétés
Numéro CAS |
61230-25-9 |
|---|---|
Formule moléculaire |
C40H60BNaO14 |
Poids moléculaire |
798.7 g/mol |
Nom IUPAC |
sodium;(1R,2R,5S,6R,8S,9E,12R,14S,17R,18R,22R,25S,26R,28S,29E,32R,34S,37R)-12,32-dihydroxy-6,13,13,17,26,33,33,37-octamethyl-4,7,19,21,24,27,38,39,41,42-decaoxa-20-boranuidaoctacyclo[18.17.1.11,34.12,20.15,8.114,18.125,28.018,22]tritetraconta-9,29-diene-3,23-dione |
InChI |
InChI=1S/C40H60BO14.Na/c1-21-15-17-31-37(5,6)29(42)13-9-11-26-20-28(24(4)47-26)49-36(45)34-40-22(2)16-18-32(51-40)38(7,8)30(43)14-10-12-25-19-27(23(3)46-25)48-35(44)33-39(21,50-31)54-41(52-33,53-34)55-40;/h9-12,21-34,42-43H,13-20H2,1-8H3;/q-1;+1/b11-9+,12-10+;/t21-,22-,23-,24-,25-,26-,27+,28+,29-,30-,31+,32+,33+,34+,39+,40+,41?;/m1./s1 |
Clé InChI |
GEIYDRPAWIMINR-ZDKANEFWSA-N |
SMILES isomérique |
[B-]123O[C@]45O[C@H](C([C@@H](C/C=C/[C@H]6O[C@@H]([C@H](C6)OC(=O)[C@H](O1)[C@]7(O2)O[C@H](C([C@@H](C/C=C/[C@H]8O[C@@H]([C@H](C8)OC(=O)[C@@H]4O3)C)O)(C)C)CC[C@H]7C)C)O)(C)C)CC[C@H]5C.[Na+] |
SMILES |
[B-]123OC4C(=O)OC5CC(C=CCC(C(C6CCC(C(O1)(O6)C(O2)C(=O)OC7CC(C=CCC(C(C8CCC(C4(O3)O8)C)(C)C)O)OC7C)C)(C)C)O)OC5C.[Na+] |
SMILES canonique |
[B-]123OC4C(=O)OC5CC(C=CCC(C(C6CCC(C(O1)(O6)C(O2)C(=O)OC7CC(C=CCC(C(C8CCC(C4(O3)O8)C)(C)C)O)OC7C)C)(C)C)O)OC5C.[Na+] |
Synonymes |
antibiotic 339-29 aplasmomycin |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



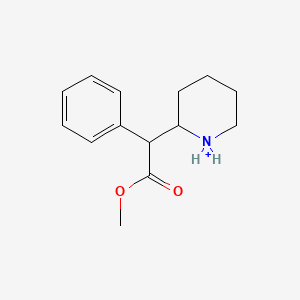

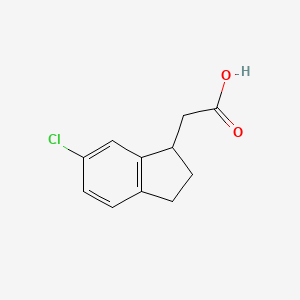
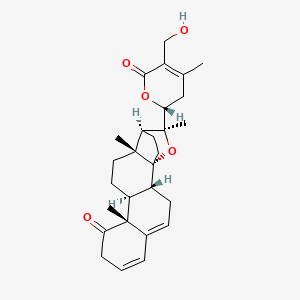
![(1R,3R,7R,9R,10S,11S)-9-methyl-4-methylidene-6,12-dioxatetracyclo[9.2.2.01,10.03,7]pentadecane-5,14-dione](/img/structure/B1261066.png)
